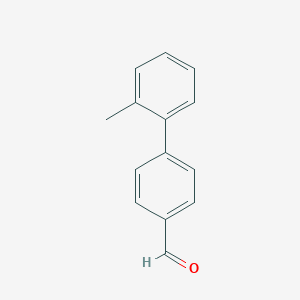

4-(2-Methylphenyl)benzaldehyde

Vue d'ensemble

Description

4-(2-Methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methylphenyl group at the para position. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(2-Methylphenyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COCl+C6H5CH3AlCl3C6H5COC6H4CH3

Another method involves the oxidation of 4-(2-methylphenyl)toluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions typically involve refluxing the toluene derivative with the oxidizing agent in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: 4-(2-Methylphenyl)benzoic acid.

Reduction: 4-(2-Methylphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

4-(2-Methylphenyl)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of fragrances, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 4-(2-Methylphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzaldehyde: The parent compound with a simpler structure, lacking the 2-methylphenyl group.

4-Methylbenzaldehyde: Similar structure but with a methyl group at the para position instead of the 2-methylphenyl group.

4-(4-Methylphenyl)benzaldehyde: Another derivative with a different substitution pattern.

Uniqueness

4-(2-Methylphenyl)benzaldehyde is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This substitution affects its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.

Activité Biologique

4-(2-Methylphenyl)benzaldehyde, also known as 2-methyl-4-benzaldehyde, is an aromatic aldehyde with significant biological activity. This compound has been studied for its potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activities, including antibacterial, antifungal, and antioxidant properties, supported by research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 212.24 g/mol

- Structure : The compound consists of a benzaldehyde group attached to a 2-methylphenyl group, which contributes to its unique biological properties.

Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogenic bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Screening : In a study evaluating the antibacterial activity of various benzaldehyde derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 250-500 µg/mL, indicating moderate to strong antibacterial activity .

- Combination Therapy : Research indicated that when combined with standard antibiotics like norfloxacin, this compound reduced the MIC of the antibiotic significantly, enhancing its bactericidal effects. This suggests a potential role as an antibiotic modulator .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It was tested against common fungal strains such as Aspergillus niger and Candida albicans.

Findings

- In vitro studies revealed that this compound exhibited antifungal activity with MIC values ranging from 100-200 µg/mL against Aspergillus species .

- The compound's mechanism of action involves disrupting fungal cell membranes, leading to cell lysis.

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals.

Research Insights

- A study reported that the compound exhibited strong radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The IC50 value was found to be approximately 50 µg/mL .

- The antioxidant mechanisms include the donation of hydrogen atoms and the formation of stable free radicals.

Comparative Biological Activity Table

Propriétés

IUPAC Name |

4-(2-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERVRULEZPWOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362695 | |

| Record name | 4-(2-Methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108934-21-0 | |

| Record name | 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108934-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.